molecular formula C9H12O4 B078532 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 13468-88-7

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B078532
CAS RN: 13468-88-7
M. Wt: 184.19 g/mol
InChI Key: YZPUIHVHPSUCHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, such as those from ethyl esters of related carboxylic acids, demonstrates the compound's ability to form mesomorphic derivatives characterized by lower nematic—isotropic transition temperatures and narrower nematic ranges compared to analogous derivatives of other cyclohexene carboxylic acids (Bezborodov & Lapanik, 1992). Efficient optical resolution of its anhydrides and imides through enantioselective complexation highlights the compound's stereochemical versatility (Toda, Miyamoto, & Ohta, 1994).

Molecular Structure Analysis

The structure of related cyclohexene compounds has been elucidated through various synthetic routes and stereochemical analyses, providing insights into the molecular configuration of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid derivatives. These studies contribute to our understanding of the stereochemistry and molecular geometry that govern the compound's properties and reactions (Avenoza et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid derivatives, such as enantioselective hydrolysis and Diels-Alder reactions, demonstrate the compound's reactivity and potential for creating optically active substances. These reactions underline the compound's utility in synthesizing complex molecules with specific stereochemical configurations (Toda, Miyamoto, & Ohta, 1994).

Physical Properties Analysis

The mesomorphic properties of some derivatives, indicating their liquid crystalline behaviors, are particularly interesting for materials science. These properties are influenced by the molecular structure of the 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid derivatives and have implications for their applications in displays and optical devices (Bezborodov & Lapanik, 1992).

Chemical Properties Analysis

The compound's ability to undergo optical resolution and participate in various stereoselective reactions underscores its chemical versatility. This adaptability is crucial for the development of pharmaceuticals and other substances where the stereochemistry can significantly impact the biological activity and material properties (Toda, Miyamoto, & Ohta, 1994).

Scientific Research Applications

1. Quantum Chemical Study of the Benzene Alkylation Reaction

  • Summary of Application: The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid was studied using quantum chemical methods . This research is relevant for the design, synthesis, and application of promising drugs to treat oncological diseases .
  • Methods of Application: Parameters of the starting compounds, products, and transition compounds were calculated by density functional theory (DFT) and ab initio Hartree–Fock (HF) methods . Theoretical enthalpies of formation were also calculated .
  • Results: It was found that it is more favorable for (1 R ,2 S ,4 R )-4-phenylcyclohexane-1,2-dicarboxylic acid (syn- product) than for (1 R ,2 S ,4 S )-4-phenylcyclohexane-1,2-dicarboxylic acid (anti- product) . The data obtained were confirmed by HELC and 1 H- 1 H NOESY spectroscopy .

2. Synthesis and Application of Chiral Monoesters

  • Summary of Application: Chiral monoesters derived from cyclohex-4-ene-1,2-dicarboxylic acid were synthesized .

3. Optical Resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic Anhydrides

  • Summary of Application: Optically pure enantiomers of -4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides were obtained .
  • Methods of Application: The enantiomers were obtained by optical resolution through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid .

Safety And Hazards

The compound is considered an irritant . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUIHVHPSUCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294588
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

CAS RN

13468-88-7
Record name 13468-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
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Citations

For This Compound
8
Citations
AA Koverda, MN Koverda, ER Kofanov… - Butlerov …, 2018 - butlerov.com
The alkylation reaction of benzene by cycloalkane-1, 2-dicarboxylic acids in the presence of an aluminum chloride proceeds stereoselectively with the predominant formation of an anti-…
Number of citations: 2 butlerov.com
FJ McQuillin, WO Ord, PL Simpson - Journal of the Chemical Society …, 1964 - pubs.rsc.org
Starting from 4-methylcyclohex-4-ene-l, 2-dicarboxylic acid we examined also the sequence (XVIII)-+(XX). In this case boron trifluoride treatment of the oxide, which by analogy with (VII) …
Number of citations: 2 pubs.rsc.org
A Rajendran, G Vinoth Kumar - Current Microwave Chemistry, 2016 - ingentaconnect.com
The present manuscript deals with the effectiveness of mineral, LiNTf2 supported and ionic liquid, 3-methyl-1-octyl-imidazolium tetrachloroaluminate mediated Diels-Alder reactions of …
Number of citations: 4 www.ingentaconnect.com
TS Balaban, AT Balaban - thieme-connect.com
Pyrylium cations are six-membered aromatic heterocycles with one positively charged oxygen heteroatom. Several books [1, 2] and book chapters [3–9] have reviewed the chemistry, …
Number of citations: 0 www.thieme-connect.com
A Rajendran, GV Kumar - Indian Journal of Advances in Chemical …, 2015 - ijacskros.com
The present work explores in detail the combined effect of solid support bis (trifluoromethane) sulfonamide lithium (LiNTf2) and microwave (MW) irradiation in green medium, 3-methyl-1-…
Number of citations: 5 www.ijacskros.com
AA Koverda, MN Koverda, AI Korshunova, EN Sechin - butlerov.com
Previously it was shown that the stereochemical result of the alkylation reaction of benzene with cycloalkanedicarboxylic acids depends on the order of mixing the reagents. The …
Number of citations: 2 butlerov.com
AA Koverda, MN Koverda, VD Bulanina, AI Korshunova… - butlerov.com
Previously it was shown that the stereochemical result of the alkylation reaction of benzene with cycloalkanedicarboxylic acids depends on the order of mixing the reagents. Based on …
Number of citations: 0 butlerov.com
АА Коверда, ЕР Кофанов, ГГ Красовская… - Бутлеровские …, 2018 - elibrary.ru
Описанная в литературе реакция алкилирования бензола циклоалкен-1, 2-дикарбоновыми кислотами в присутствии алюминия хлористого протекает стереоселективно с …
Number of citations: 3 elibrary.ru

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